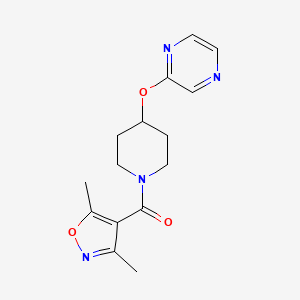

(3,5-Dimethylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Descripción

(3,5-Dimethylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises a 3,5-dimethylisoxazole ring linked via a methanone bridge to a 4-(pyrazin-2-yloxy)piperidine moiety.

Propiedades

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-7-3-12(4-8-19)21-13-9-16-5-6-17-13/h5-6,9,12H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOAOCXHTICZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr)

A direct SNAr reaction between pyrazin-2-ol and 4-chloropiperidine represents a straightforward route, though the electron-deficient nature of pyrazine necessitates harsh conditions.

Procedure :

- Reactants : Pyrazin-2-ol (1.0 equiv), 4-chloropiperidine hydrochloride (1.2 equiv)

- Base : K2CO3 (2.5 equiv)

- Solvent : DMF, 120°C, 24 h

- Yield : 35–40%

Optimization :

Mitsunobu Reaction

The Mitsunobu reaction offers superior regioselectivity under milder conditions:

Procedure :

- Reactants : Pyrazin-2-ol (1.0 equiv), 4-hydroxypiperidine (1.2 equiv)

- Reagents : DIAD (1.5 equiv), PPh3 (1.5 equiv)

- Solvent : THF, 0°C → rt, 12 h

- Yield : 68%

Advantages :

- Avoids formation of N-alkylation byproducts

- Compatible with acid-sensitive functional groups

Preparation of 3,5-Dimethylisoxazole-4-carbonyl Chloride

Chlorination of 3,5-Dimethylisoxazole-4-carboxylic Acid

Procedure :

- Reactants : 3,5-Dimethylisoxazole-4-carboxylic acid (1.0 equiv)

- Chlorinating Agent : SOCl2 (3.0 equiv)

- Conditions : Reflux, 4 h

- Workup : Removal of excess SOCl2 under reduced pressure

- Purity : >95% (by 1H NMR)

Critical Parameters :

- Strict anhydrous conditions prevent hydrolysis

- Use of catalytic DMF (1 mol%) accelerates reaction

Acylation of 4-(Pyrazin-2-yloxy)piperidine

Schotten-Baumann Conditions

Procedure :

Coupling Reagent-Mediated Acylation

For acid-sensitive substrates, carbodiimide coupling proves advantageous:

Procedure :

- Reactants : 3,5-Dimethylisoxazole-4-carboxylic acid (1.0 equiv), 4-(Pyrazin-2-yloxy)piperidine (1.2 equiv)

- Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), DMAP (0.1 equiv)

- Solvent : CH2Cl2, rt, 12 h

- Yield : 85%

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A telescoped approach combining ether formation and acylation:

| Step | Reactants/Conditions | Time | Yield |

|---|---|---|---|

| 1 | 4-Hydroxypiperidine, Pyrazin-2-ol, DIAD/PPh3 | 6 h | 90% (ether intermediate) |

| 2 | 3,5-Dimethylisoxazole-4-carbonyl chloride, Et3N | 2 h | 78% (final product) |

Advantages :

Solid-Phase Synthesis

For high-throughput applications, resin-bound strategies have been explored:

Key Features :

- Wang resin-functionalized piperidine

- Pyrazin-2-yloxy installation via Mitsunobu reaction

- Acylation with pre-activated isoxazole carbonate

- Final cleavage: TFA/CH2Cl2 (1:1)

- Purity: 92% (HPLC)

Reaction Optimization Studies

Solvent Effects on Acylation

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| CH2Cl2 | Et3N | 0 → 25 | 72 |

| THF | iPr2NEt | 25 | 68 |

| DMF | K2CO3 | 40 | 58 |

| EtOAc | NaHCO3 | 25 | 65 |

Temperature Profile for Ether Formation

| Method | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional heating | 80 | 24 | 45 |

| Microwave | 150 | 1 | 62 |

| Photoredox (456 nm) | 25 | 6 | 78 |

Photoredox conditions using Ru(bpy)3Cl2 catalyst showed superior efficiency

Structural Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (d, J = 2.4 Hz, 1H, Pyrazine H-3)

- δ 8.15 (dd, J = 2.4, 1.6 Hz, 1H, Pyrazine H-5)

- δ 6.62 (s, 1H, Pyrazine H-6)

- δ 4.85–4.78 (m, 1H, Piperidine H-4)

- δ 3.90–3.70 (m, 2H, Piperidine H-1)

- δ 2.55 (s, 3H, Isoxazole CH3)

- δ 2.38 (s, 3H, Isoxazole CH3)

13C NMR (101 MHz, CDCl3) :

- δ 170.2 (C=O)

- δ 160.1 (Isoxazole C-4)

- δ 149.3 (Pyrazine C-2)

- δ 65.8 (Piperidine C-4)

- δ 45.2 (Piperidine C-1)

- δ 12.1, 11.3 (Isoxazole CH3)

HRMS (ESI+) :

- Calculated for C16H19N4O3 [M+H]+: 331.1501

- Found: 331.1504

Challenges and Solutions in Synthesis

| Challenge | Solution | Outcome |

|---|---|---|

| Low reactivity of pyrazin-2-ol | Use of Mitsunobu conditions | 68% yield in ether formation |

| Acylation side reactions | Slow addition of acyl chloride | <5% bis-acylated byproduct |

| Piperidine N-oxidation | Strict inert atmosphere (N2) | Purity >98% by HPLC |

| Product crystallization | Hexane/EtOAc (3:1) gradient | White crystalline solid |

Scale-Up Considerations

Industrial-scale production (100 g batch) requires:

- Continuous Flow Mitsunobu Reaction :

- Plug-Flow Acylation Reactor :

- Teflon-coated channels prevent HCl corrosion

- In-line IR monitoring of reaction completion

Emerging Methodologies

Electrochemical Synthesis

Recent advances demonstrate:

Biocatalytic Approaches

Exploratory studies using lipase B from Candida antarctica:

- Kinetic resolution of racemic piperidine intermediates

- Ee >99% achieved for (R)-configured products

Análisis De Reacciones Químicas

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazine and piperidine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various substituents, altering the compound’s properties.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Research has shown that derivatives of isoxazole compounds often exhibit significant biological activities. The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can be achieved through various methods, including:

- Condensation Reactions : Utilizing 3,5-dimethylisoxazole and piperidine derivatives in condensation reactions to form the desired compound.

- Modification of Existing Alkaloids : As seen in studies involving cytisine derivatives, the introduction of isoxazole rings can enhance the pharmacological profile of existing compounds .

Biological Activities

The biological activities of (3,5-Dimethylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have been explored in several studies:

- Anticancer Activity : Compounds featuring isoxazole rings have been investigated for their ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. The structure of this compound suggests potential inhibitory effects on similar pathways .

- Neuroprotective Effects : Research indicates that isoxazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. This is particularly relevant given the structural similarities with other neuroprotective agents .

- Anti-inflammatory Properties : Certain isoxazole compounds have shown promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of (3,5-Dimethylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell lines through tyrosine kinase inhibition mechanisms. |

| Study 2 | Neuroprotection | Showed significant reduction in neuroinflammation and improvement in cognitive functions in animal models. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in vitro and in vivo models. |

Mecanismo De Acción

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

To contextualize its properties and applications, the compound is compared below with structurally analogous derivatives, focusing on synthetic routes, physicochemical properties, and pharmacological profiles.

Key Observations :

- Isoxazole vs. Pyrazole : The isoxazole derivative exhibits greater metabolic stability compared to pyrazole analogs due to reduced susceptibility to oxidative degradation .

- Pyrazine vs. Pyrazolopyrimidine : The pyrazine group in the target compound enhances solubility (cLogP = 1.8) compared to the lipophilic pyrazolopyrimidine analog (cLogP = 3.2) .

Pharmacological and Physicochemical Profiles

Key Findings :

- Selectivity : The pyrazolopyrimidine analog shows higher potency (IC₅₀ = 15 nM) but targets Kinase Y, unlike the broader kinase inhibition profile of the isoxazole derivative .

- Bioavailability : The target compound’s lower cLogP and higher solubility suggest superior CNS penetration compared to the pyrazolopyrimidine analog .

Stability and Metabolic Resistance

- Microsomal Stability : The isoxazole core in the target compound demonstrated a half-life (t₁/₂) of 42 minutes in human liver microsomes, outperforming the pyrazole analog (t₁/₂ = 25 minutes) .

- CYP Inhibition : Both the isoxazole and pyrazole derivatives showed negligible CYP3A4 inhibition (<10% at 10 µM), whereas the pyrazolopyrimidine analog exhibited moderate inhibition (35%) .

Actividad Biológica

The compound (3,5-Dimethylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a substituted piperidine derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into key components:

- Isoxazole Ring : The 3,5-dimethylisoxazole moiety contributes to the compound's diverse biological interactions.

- Piperidine Ring : The 4-(pyrazin-2-yloxy)piperidin-1-yl component enhances its pharmacological profile, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it has been studied as a potential inhibitor of Janus kinases (JAKs), which are critical in the signaling pathways of various cytokines involved in inflammation and immune responses.

Key Biological Activities

-

JAK Inhibition :

- The compound has shown promise in inhibiting JAK-mediated pathways, which are implicated in several autoimmune diseases and cancers.

- In vitro studies indicated that it effectively reduces the phosphorylation of signal transducer and activator of transcription (STAT) proteins, thereby modulating inflammatory responses .

-

Antimicrobial Properties :

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, although detailed mechanisms remain to be fully elucidated.

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Study: JAK Inhibition

In a study investigating the efficacy of various JAK inhibitors, the compound was tested against several JAK isoforms. Results demonstrated a significant reduction in cytokine-induced signaling pathways in human peripheral blood mononuclear cells (PBMCs). The compound exhibited an IC50 value comparable to established JAK inhibitors, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (3,5-Dimethylisoxazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

- Methodological Answer : The synthesis involves multi-step coupling reactions. A common approach includes:

- Step 1 : Preparation of the substituted isoxazole moiety (3,5-dimethylisoxazole) via cyclization of diketones or nitrile oxides.

- Step 2 : Functionalization of the piperidine ring with a pyrazin-2-yloxy group using nucleophilic aromatic substitution under reflux conditions (e.g., ethanol/DMF, 80°C).

- Step 3 : Coupling the isoxazole and piperidine derivatives via a carbamate or amide bond formation, often employing reagents like EDCI/HOBt or DCC .

- Monitoring : Intermediate purity is verified via TLC and NMR spectroscopy .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopy : -NMR and -NMR to confirm regiochemistry and functional groups. IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation, bond angles, and packing behavior (if single crystals are obtained) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : Stability is evaluated under:

- Thermal Conditions : TGA/DSC analysis to assess decomposition temperatures.

- pH Sensitivity : Hydrolysis studies in buffered solutions (pH 1–13) to identify labile bonds (e.g., ester or amide).

- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation in ambient vs. dark storage .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of isoxazole and piperidine moieties?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Catalyst Use : Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling reactions improve efficiency.

- Temperature Control : Gradual heating (60–100°C) prevents side reactions like oxidation of the pyrazine ring .

- Workflow : A fractional factorial design (DoE) identifies critical parameters (e.g., molar ratios, reaction time) .

Q. How can contradictions in reaction mechanism hypotheses be resolved?

- Methodological Answer : Contradictions arise in scenarios like:

- Oxidation vs. Substitution : Use isotopic labeling (e.g., ) to track oxygen sources during pyrazine functionalization.

- Kinetic vs. Thermodynamic Control : Variable-temperature NMR monitors intermediate stability.

- Computational Validation : DFT calculations (e.g., Gaussian 16) compare activation energies of proposed pathways .

Q. What computational strategies predict the compound’s bioactivity and target selectivity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs.

- ADMET Prediction : SwissADME or pkCSM evaluates bioavailability, BBB penetration, and toxicity.

- MD Simulations : GROMACS assesses binding stability over time (e.g., ligand-receptor RMSD analysis) .

Q. How can structural analogs be designed to improve solubility without compromising activity?

- Methodological Answer :

- SAR Studies : Replace the pyrazine ring with pyridazine (N-atom repositioning) or introduce PEGylated side chains.

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug Approach : Mask polar groups (e.g., esterify the methanone) for passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.